

Y06137: Application Notes and Protocols for Stock Solution Preparation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y06137

Cat. No.: B2933150

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Introduction

Y06137 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a high affinity for the first bromodomain (BD1) of BRD4 ($K_d = 81 \text{ nM}$).^{[1][2]} By competitively binding to the acetyl-lysine recognition pocket of bromodomains, **Y06137** effectively displaces BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes, including c-MYC.^{[3][4][5]} This mechanism of action makes **Y06137** a valuable tool for research in oncology, particularly in the context of castration-resistant prostate cancer (CRPC), as well as in broader studies of epigenetic regulation and gene expression.^[1]

This document provides detailed protocols for the preparation of **Y06137** stock solutions and summarizes its key chemical and biological properties to facilitate its effective use in research settings.

Physicochemical and Biological Properties

Property	Value	Reference
Molecular Formula	C27H32N4O2	[1]
Molecular Weight	444.57 g/mol	[1]
CAS Number	2226534-49-0	[1]
Binding Affinity (Kd for BRD4(1))	81 nM	[1][2]
Purity	>99% (HPLC)	[2]
Appearance	Crystalline solid	N/A
Solubility	Soluble in DMSO	[1]

Experimental Protocols

Safety Precautions

Y06137 is a bioactive molecule. Standard laboratory safety practices should be followed. A generic safety data sheet for BET bromodomain inhibitors suggests avoiding inhalation, and contact with skin and eyes.[6] It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Y06137** in dimethyl sulfoxide (DMSO).

Materials:

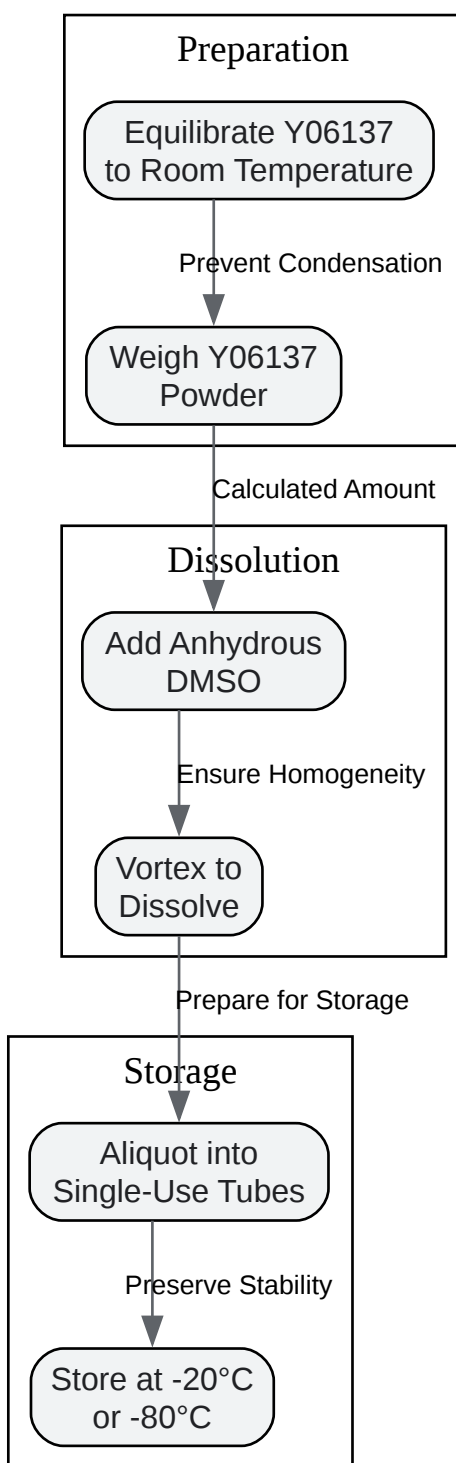
- **Y06137** powder
- Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibrate: Allow the vial of **Y06137** powder to come to room temperature before opening to prevent condensation.
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of **Y06137** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.445 mg of **Y06137**.
 - Calculation:
 - Molecular Weight (MW) = 444.57 g/mol
 - Desired Concentration (C) = 10 mM = 0.01 mol/L
 - Desired Volume (V) = 1 mL = 0.001 L
 - Mass (m) = $C * MW * V = 0.01 \text{ mol/L} * 444.57 \text{ g/mol} * 0.001 \text{ L} = 0.0044457 \text{ g} = 4.4457 \text{ mg}$
- Dissolution: Add the appropriate volume of DMSO to the tube containing the **Y06137** powder. For the example above, add 1 mL of DMSO.
- Mixing: Vortex the solution until the **Y06137** powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A generic SDS for a similar compound suggests storage at -20°C for up to one year in solvent.[6]

Experimental Workflow for Stock Solution Preparation



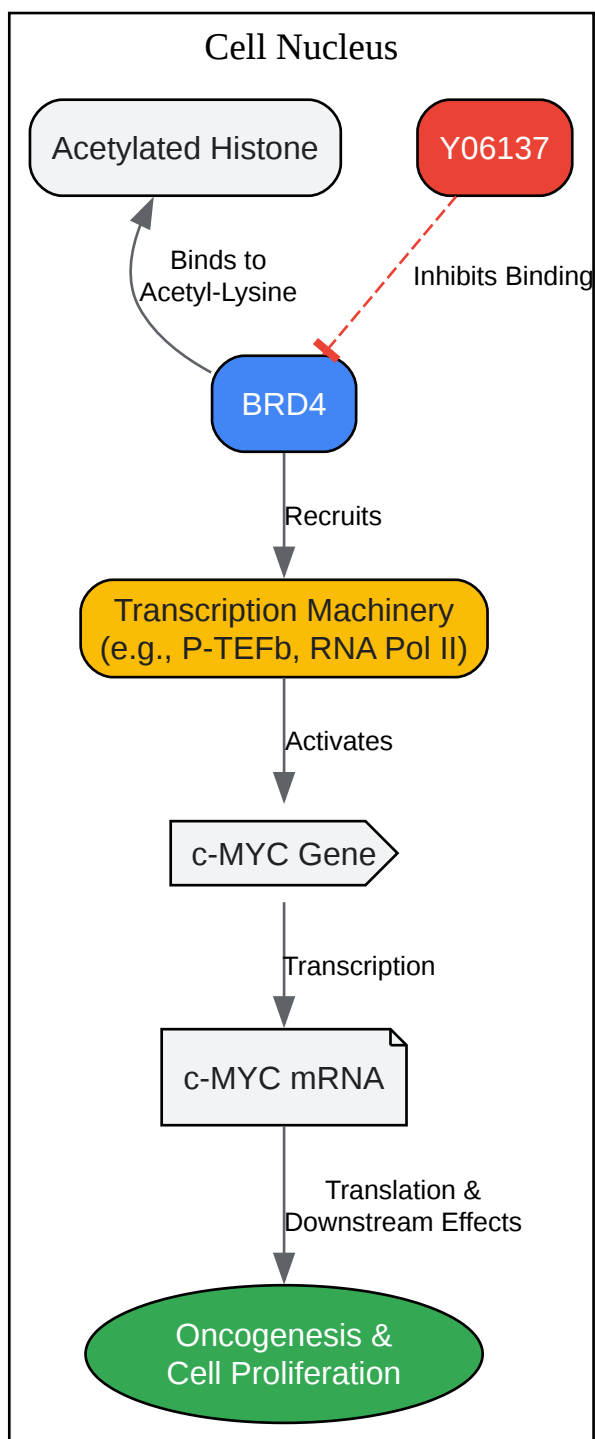
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Caption: Workflow for **Y06137** Stock Solution Preparation.

Signaling Pathway

Mechanism of Action of Y06137

Y06137 functions by inhibiting the interaction between BRD4 and acetylated histones.[3][4] BRD4 is a key reader of the epigenetic code, recognizing acetylated lysine residues on histone tails and recruiting transcriptional machinery to drive the expression of target genes, including the proto-oncogene c-MYC.[3][5] By occupying the acetyl-lysine binding pocket of BRD4, **Y06137** prevents its association with chromatin, thereby inhibiting the transcription of c-MYC and other pro-proliferative genes.[3][7]



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Caption: **Y06137** Inhibition of the BRD4 Signaling Pathway.

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